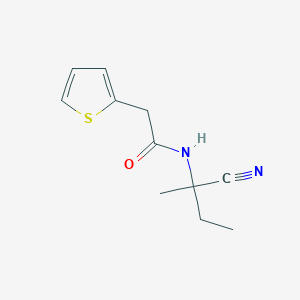

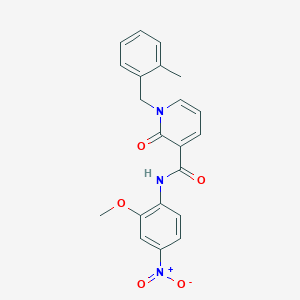

N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THF-MPN, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. THF-MPN is a small molecule that is synthesized through a multi-step process and has been found to exhibit promising properties in scientific research.

Applications De Recherche Scientifique

Correlation of Niacin Metabolites and Intake

Shibata and Matsuo (1989) found that N'-methyl-4-pyridone-3-carboxamide (4-py), a major metabolite of nicotinamide and nicotinic acid, had a significant correlation with daily niacin equivalent intake in humans. This study emphasizes the metabolic role of nicotinamide-related compounds in dietary intake assessment (Shibata & Matsuo, 1989).

Role in Catalytic Processes

Takács et al. (2007) explored the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including compounds related to N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides. Their findings demonstrate the utility of nicotinamide derivatives in synthesizing biologically important compounds (Takács et al., 2007).

NNMT in Hepatic Nutrient Metabolism

A study by Hong et al. (2015) showed that Nicotinamide N-methyltransferase (NNMT) plays a crucial role in hepatic nutrient metabolism. NNMT's product, N1-methylnicotinamide (MNAM), is instrumental in stabilizing sirtuin 1 protein, impacting glucose and cholesterol metabolism, and providing therapeutic opportunities for metabolic diseases (Hong et al., 2015).

Toxicological Perspectives

Metabolic Toxin in Uremia

Lenglet et al. (2016) identified N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, as a potential uremic toxin. This highlights the importance of understanding the toxicological profile of nicotinamide derivatives in conditions like renal disease (Lenglet et al., 2016).

Synthesis and Chemical Interactions

Efficient Synthesis of Derivatives

Rienzo et al. (2010) reported a rapid and efficient method to synthesize alkyl derivatives of nicotinamide, which can be crucial for creating compounds with biological activity. This method showcases the chemical versatility and potential for modification of nicotinamide-related compounds (Rienzo et al., 2010).

Influence on Enzyme Activity

Schenkman et al. (1967) demonstrated that nicotinamide can inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase. This finding is crucial for understanding the interaction of nicotinamide derivatives with metabolic enzymes (Schenkman et al., 1967).

Propriétés

IUPAC Name |

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-4-7-17-9-14(11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPAKVGIZILKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)

![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2728965.png)

![2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2728968.png)

![methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2728969.png)

![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)